molecular formula C19H22N6O2S B2788413 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 1040678-91-8

1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B2788413
CAS No.: 1040678-91-8
M. Wt: 398.49
InChI Key: HQYQEENGOMYTAM-UHFFFAOYSA-N
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Description

1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a compound that showcases a multifaceted chemical structure, embedding a piperazine core linked to a methoxyphenyl-tetrazolyl moiety and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone typically involves a multi-step process:

  • Formation of the Tetrazole Ring: The initial step involves the preparation of the tetrazole ring via [3+2] cycloaddition reaction of an azide with an appropriate nitrile precursor.

  • Attachment of the Piperazine: The tetrazole intermediate is then reacted with piperazine in the presence of coupling reagents to form the piperazine-tetrazole derivative.

  • Thiophene Incorporation: The final step incorporates the thiophene ring through a Friedel-Crafts acylation reaction with 2-thiophenecarboxylic acid or its derivatives.

Industrial Production Methods: In an industrial setting, large-scale production of this compound would involve optimizing each synthetic step for yield and purity, often employing continuous flow chemistry to streamline the synthesis and reduce the overall reaction time.

Chemical Reactions Analysis

Types of Reactions: 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, often leading to the formation of oxidized derivatives with altered biological activity.

  • Reduction: Reduction reactions, typically involving hydrogenation catalysts like palladium on carbon (Pd/C), can be employed to modify the functional groups, potentially creating more active or stable compounds.

Common Reagents and Conditions:

  • Oxidizing agents: Hydrogen peroxide, Potassium permanganate

  • Reducing agents: Palladium on carbon (Pd/C), Lithium aluminium hydride

  • Substitution reagents: Sodium hydride, Alkyl halides

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but often include oxidized, reduced, or substituted analogs that retain the core structure of the original compound.

Scientific Research Applications

1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone has several potential research applications:

  • Chemistry: The compound's structural complexity makes it a valuable candidate for studying molecular interactions and reaction mechanisms.

  • Biology: Due to its bioactive potential, it is often explored in biochemical assays to understand its impact on cellular processes.

  • Medicine: The compound's unique configuration suggests potential therapeutic properties, including anti-inflammatory, anti-tumor, or anti-microbial activities.

  • Industry: In materials science, the compound may be used in the development of advanced polymers or as a precursor for novel functional materials.

Mechanism of Action

The mechanism by which 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone exerts its effects involves interactions with specific molecular targets:

  • Molecular Targets: This compound may interact with enzymes, receptors, or other proteins, modulating their activity and influencing downstream signaling pathways.

  • Pathways Involved: The specific pathways affected depend on the cellular context and the biological system being studied, potentially involving oxidative stress responses, inflammation pathways, or cell proliferation signals.

Comparison with Similar Compounds

Comparison with Other Compounds:

  • 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone can be compared to similar compounds such as:

    • 1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone

    • 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone

    • 1-(4-((1-(4-bromophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone

Uniqueness: The presence of the methoxyphenyl group distinguishes this compound from its analogs, potentially leading to distinct biological activity and chemical reactivity profiles.

By weaving together its preparation, reactions, and applications, we've unraveled the fascinating world of this compound.

Properties

IUPAC Name

1-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2S/c1-27-16-6-4-15(5-7-16)25-18(20-21-22-25)14-23-8-10-24(11-9-23)19(26)13-17-3-2-12-28-17/h2-7,12H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYQEENGOMYTAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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